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Compound of Interest

4-Bromo-5-(trifluoromethyl)pyridin-
Compound Name:
2-amine

Cat. No.: B1381554

An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)pyridin-2-amine

This technical guide provides a comprehensive overview of 4-Bromo-5-
(trifluoromethyl)pyridin-2-amine, a key heterocyclic building block in medicinal chemistry.
The guide is intended for researchers, scientists, and professionals in drug development and
details the compound's chemical properties, synthesis, and applications, with a focus on its role
in the development of targeted therapeutics.

Chemical Identity and Properties

The nomenclature for substituted pyridines can be ambiguous. The compound "4-Bromo-5-
(trifluoromethyl)pyridin-2-amine" is systematically named based on the substitution pattern
on the pyridine ring. It is crucial to distinguish it from its isomers, such as 5-Bromo-3-
(trifluoromethyl)pyridin-2-amine and 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, which may
have different chemical and physical properties.

Table 1: Physicochemical Properties of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine and a
Key Isomer
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4-Bromo-5- 5-Bromo-4-
Property (trifluoromethyl)pyridin-2- (trifluoromethyl)pyridin-2-
amine amine
CAS Number 1227599-92-9[1] 944401-56-3[2][3]
Molecular Formula CeHaBrFsN2z[1] CeH4BrFsN:2
Molecular Weight 241.01 g/mol [1] 241.01 g/mol
Light yellow to Brown
Appearance
powder/crystal[3]
Melting Point 66-75 °C
Boiling Point 262.5+40.0 °C (Predicted)[1]
) 1.790+0.06 g/cm3 (Predicted)
Density
[1]
Nclcc(C(F)(F)F)c(Br)cnl
SMILES Nclcc(c(Br)enl)C(F)(F)F
(Isomer)
AEWYLVDLWQPJGW-
InChl Key

UHFFFAOYSA-N

Role in Pharmaceutical Synthesis

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a valuable intermediate in the synthesis of

complex pharmaceutical agents.[1] The presence of the amino, bromo, and trifluoromethyl

groups on the pyridine core allows for selective functionalization and the construction of diverse

molecular architectures.[1]

The trifluoromethyl group is a key feature in many modern drugs.[4][5] It is a strong electron-

withdrawing group that can enhance a molecule's metabolic stability, membrane permeability,

and binding affinity to its biological target.[4] The bromo substituent serves as a versatile

handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling

the attachment of other molecular fragments.[1]
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This compound and its structural motifs are particularly important in the development of kinase
inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and
their dysregulation is a hallmark of many diseases, including cancer.

Representative Experimental Protocol: Synthesis

While a specific protocol for 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is not readily
available in the public domain, a representative multi-step synthesis for a closely related
analogue, 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine, highlights the chemical
transformations typically involved. This compound is a key intermediate in the manufacturing of
divarasib, a potent inhibitor of the KRAS G12C mutant protein.[6][7]

The following protocol is adapted from the first-generation manufacturing process of a divarasib
intermediate.[6][7]

Objective: To synthesize a brominated trifluoromethyl-substituted aminopyridine derivative.
Key Steps:

o Protection of Amino Group: The starting aminopyridine is often protected to prevent
unwanted side reactions in subsequent steps. For instance, using 4-methoxybenzyl (PMB)
groups.

» Trifluoromethylation: The trifluoromethyl group can be introduced via a copper-mediated
reaction using a reagent like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Chen's reagent)
on an iodo-substituted precursor.[7]

o Deprotection: The protecting groups on the amine are removed, typically under acidic
conditions (e.g., with aqueous HBr).[6][7]

¢ Halogen Exchange (Chlorine to Bromine): A chloro-substituted pyridine can be converted to
the desired bromo-derivative. This can be achieved by treating the compound with a strong
hydrobromic acid solution at elevated temperatures.[6][7]

Detailed Example Step: Chlorine-Bromine Exchange[6][7]

o Starting Material: A protected 6-chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine derivative.
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e Reagents: 40 wt % aqueous hydrobromic acid (HBr).

e Procedure:
o The protected chloropyridine is dissolved in a suitable solvent like acetic acid.
o Agueous HBr is added to the reactor at room temperature (20-30 °C).

o The reaction mixture is heated to 80-90 °C and stirred for several hours until the reaction
is complete (monitored by techniques like HPLC).

o After cooling, the product is isolated. This may involve neutralization with a base (e.g.,
NaOH), extraction with an organic solvent (e.g., EtOAc), and purification to afford the final
6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine.

Application in Drug Development: Targeting the
KRAS Signaling Pathway

The KRAS protein is a critical node in cellular signaling pathways that control cell growth,
proliferation, and survival. Mutations in the KRAS gene, particularly the G12C mutation, lock
the protein in an active state, leading to uncontrolled cell growth and cancer. Developing
inhibitors that can covalently bind to the mutated cysteine in KRAS G12C has been a major
goal in oncology.[6]

Intermediates like 4-Bromo-5-(trifluoromethyl)pyridin-2-amine are instrumental in building
the complex structures of these inhibitors. The aminopyridine core often serves as a scaffold
that is elaborated through reactions at the bromo- and amino- positions to create a molecule
that fits precisely into the binding pocket of the KRAS G12C protein.

Below is a diagram illustrating a simplified KRAS signaling pathway and the point of
intervention for a KRAS G12C inhibitor.
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Caption: Simplified KRAS signaling pathway and inhibitor action.
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Conclusion

4-Bromo-5-(trifluoromethyl)pyridin-2-amine and its related isomers are highly significant
building blocks in modern medicinal chemistry. Their unique substitution pattern provides the
chemical versatility required to synthesize potent and selective drug candidates. The
successful development of KRAS G12C inhibitors, which rely on similar intermediates,
underscores the critical role of such fluorinated heterocyclic compounds in advancing targeted
therapies for cancer and other diseases. As drug discovery continues to evolve, the demand for
sophisticated and precisely functionalized intermediates like 4-Bromo-5-
(trifluoromethyl)pyridin-2-amine is expected to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 4-Bromo-5-(trifluoromethyl)pyridin-2-amine [myskinrecipes.com]

[ ]
N
N
>
<
zZ
Q
¢
o
Py
o
<
Qo
H
_i
X
T
—
(e
@)
pu)
@)
<
m
_|
T
-<
—
o
-<
Y
)
=z
m
(o]
=
N
N
o
=
(@]
>
¢
o
e
3
by
L
8
&
N

e 3. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine 944401-56-3 | Tokyo Chemical Industry
(India) Pvt. Ltd. [tcichemicals.com]

e 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active
agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

e 5. mdpi.com [mdpi.com]
e 6. pubs.acs.org [pubs.acs.org]
e 7. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [4-Bromo-5-(trifluoromethyl)pyridin-2-amine IUPAC
name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1381554#4-bromo-5-trifluoromethyl-pyridin-2-amine-
iupac-name]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1381554?utm_src=pdf-body
https://www.benchchem.com/product/b1381554?utm_src=pdf-body
https://www.benchchem.com/product/b1381554?utm_src=pdf-body
https://www.benchchem.com/product/b1381554?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/140750-4-bromo-5-trifluoromethylpyridin-2-amine.html
http://www.ruiqingchem.com/rqdetailproe.php?id=2
http://www.ruiqingchem.com/rqdetailproe.php?id=2
https://www.tcichemicals.com/IN/en/p/A3256
https://www.tcichemicals.com/IN/en/p/A3256
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://www.mdpi.com/1420-3049/28/9/3651
https://pubs.acs.org/doi/pdf/10.1021/acs.oprd.3c00366
https://pubs.acs.org/doi/10.1021/acs.oprd.3c00366
https://www.benchchem.com/product/b1381554#4-bromo-5-trifluoromethyl-pyridin-2-amine-iupac-name
https://www.benchchem.com/product/b1381554#4-bromo-5-trifluoromethyl-pyridin-2-amine-iupac-name
https://www.benchchem.com/product/b1381554#4-bromo-5-trifluoromethyl-pyridin-2-amine-iupac-name
https://www.benchchem.com/product/b1381554#4-bromo-5-trifluoromethyl-pyridin-2-amine-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1381554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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